Cas no 1260588-70-2 (S-2-Chloro-3-(3-indolyl)propionic acid)

S-2-Chloro-3-(3-indolyl)propionic acid is a chiral synthetic auxin analog with applications in plant physiology research and agrochemical development. Its structural similarity to natural indole-3-acetic acid (IAA) allows it to mimic auxin activity while exhibiting enhanced stability against enzymatic degradation. The compound's chlorine substitution at the α-carbon and chiral center (S-configuration) contribute to its selective bioactivity, making it valuable for studying plant growth regulation mechanisms. It is particularly useful in investigating auxin-mediated processes such as cell elongation, tropic responses, and root development. The compound's defined stereochemistry ensures reproducible experimental results in structure-activity relationship studies of auxin-like compounds.
S-2-Chloro-3-(3-indolyl)propionic acid structure
1260588-70-2 structure
Product Name:S-2-Chloro-3-(3-indolyl)propionic acid
CAS No:1260588-70-2
MF:C11H10ClNO2
MW:223.655601978302
CID:2084089
PubChem ID:91884567
Update Time:2025-10-24

S-2-Chloro-3-(3-indolyl)propionic acid Chemical and Physical Properties

Names and Identifiers

    • S-2-Chloro-3-(3-indolyl)propionic acid
    • (S)-2-Chloro-3-(1H-indol-3-yl)propanoicacid
    • (S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid
    • 1260588-70-2
    • Inchi: 1S/C11H10ClNO2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5H2,(H,14,15)/t9-/m0/s1
    • InChI Key: JBQREOSOAGYMPE-VIFPVBQESA-N
    • SMILES: Cl[C@H](C(=O)O)CC1=CNC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 223.0400063Da
  • Monoisotopic Mass: 223.0400063Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 53.1Ų

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Additional information on S-2-Chloro-3-(3-indolyl)propionic acid

Comprehensive Overview of S-2-Chloro-3-(3-indolyl)propionic acid (CAS No. 1260588-70-2): Properties, Applications, and Research Insights

S-2-Chloro-3-(3-indolyl)propionic acid (CAS No. 1260588-70-2) is a specialized chiral compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This indole derivative combines a propionic acid backbone with a chloro-substituted stereocenter, making it a valuable intermediate for synthesizing bioactive molecules. Recent studies highlight its potential as a building block for plant growth regulators and enzyme inhibitors, aligning with the growing demand for sustainable agriculture solutions and targeted drug development.

The compound's chirality at the S-configuration carbon is critical for its biological activity, a topic frequently searched by researchers exploring stereoselective synthesis. Analytical techniques like HPLC and chiral chromatography are essential for verifying its enantiomeric purity, addressing common queries about quality control in fine chemical production. Its indole moiety—a structural motif present in many natural products—connects to trending investigations into tryptophan metabolism and serotonin pathway modulators.

In material science, S-2-Chloro-3-(3-indolyl)propionic acid serves as a precursor for functionalized polymers with photoluminescent properties. This application resonates with the surge in interest for organic electronic materials, as evidenced by rising searches for "indole-based semiconductors" and "biodegradable optoelectronic compounds." The chloro group offers reactivity for further derivatization, enabling covalent attachment to nanoparticles—a technique explored in drug delivery system research.

Environmental considerations are addressed through studies of its biodegradation pathways, responding to industry concerns about green chemistry principles. The compound's logP value and water solubility data—frequently requested parameters in pharmaceutical forums—are crucial for predicting environmental fate. Regulatory-compliant synthesis methods avoiding heavy metal catalysts align with the EPA's safer chemical design initiatives, a hot topic in regulatory discussions.

From a commercial perspective, CAS 1260588-70-2 is cataloged by specialty chemical suppliers focusing on high-purity intermediates. Market analyses reveal growing procurement by CROs (Contract Research Organizations) working on crop enhancement formulations—a sector projected to expand with climate-smart agriculture trends. The compound's structure-activity relationships are frequently modeled using computational chemistry tools, connecting to the AI-driven drug discovery boom.

Stability studies under various pH conditions—another common search query—show optimal preservation in amber glass at -20°C. This data assists laboratories in addressing compound storage challenges. The rise of continuous flow chemistry has enabled more efficient scale-up of such chiral compounds, reducing waste generation compared to batch processes—a key consideration for manufacturers adopting circular economy models.

Patent landscapes indicate innovative uses in biocatalyst engineering, particularly for modifying tryptophan synthase activity. These developments intersect with synthetic biology advancements, a field generating substantial academic and commercial interest. Analytical method development papers frequently cite this compound when demonstrating new chiral separation techniques, reflecting the analytical chemistry community's focus on enantiomeric resolution challenges.

In conclusion, S-2-Chloro-3-(3-indolyl)propionic acid represents a multifaceted research tool bridging medicinal chemistry, materials science, and sustainable technology. Its evolving applications demonstrate how classical organic compounds continue finding relevance in cutting-edge scientific domains, from precision agriculture to next-generation therapeutics.

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